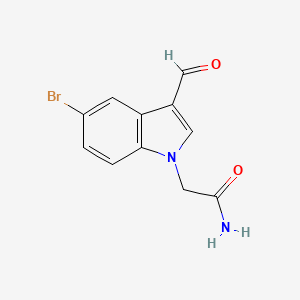

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2-(5-Bromo-3-formyl-1H-indol-1-yl)acetamide, typically involves condensation reactions, where key steps might include reactions between indole carbaldehyde oxime and chloroacetamide derivatives. These processes often require precise conditions to ensure the formation of the desired product, with variations in the synthetic route allowing for the introduction of different substituents onto the indole core (Gopi & Dhanaraju, 2020).

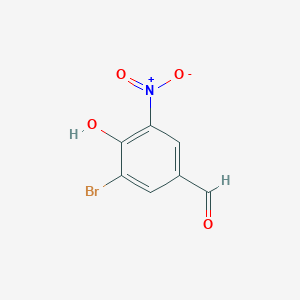

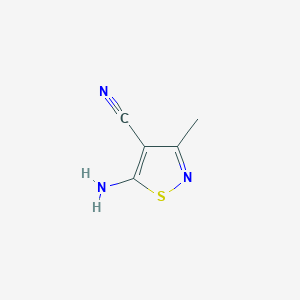

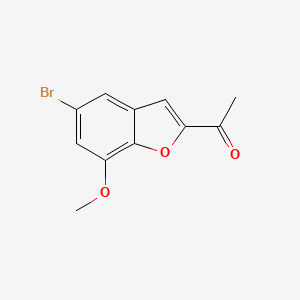

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by their indole core, which can be modified with various substituents influencing the compound's properties and reactivity. The crystal structure and hydrogen bonding patterns play a crucial role in determining the stability and reactivity of these compounds. For instance, the orientation of the acetamide group in similar structures arises from intramolecular hydrogen bonding, which is crucial for the compound's stability (Helliwell et al., 2011).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including bromination, nitration, and cyclization, which are fundamental for synthesizing complex organic molecules. These reactions are influenced by the compound's structure, particularly the electron-rich indole moiety, which undergoes electrophilic substitution reactions (Hino et al., 1990).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Novel Compounds : Research has shown the synthesis of new indole and pyrrole alkaloids from endophytic fungi, highlighting the potential for discovering novel compounds with diverse structures and potential applications (Li et al., 2008).

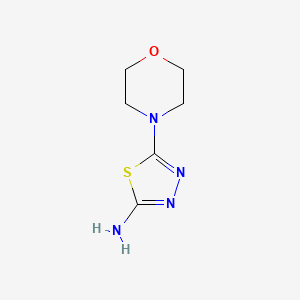

Molecular Docking and Design : Studies have focused on the design and synthesis of indole acetamide derivatives, employing molecular docking to predict their interaction with biological targets, suggesting applications in drug design (Al-Ostoot et al., 2020).

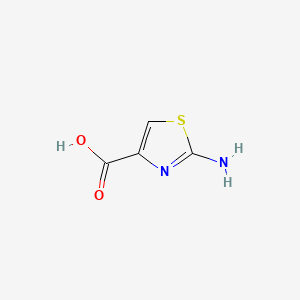

Antimicrobial and Antioxidant Activities

Antimicrobial Activity : Several studies have synthesized indole derivatives and evaluated their antimicrobial properties. For example, compounds with indole-acetamide structure showed promising antibacterial activity against various strains (Naraboli & Biradar, 2017).

Antioxidant Properties : Research into indole-acetamide derivatives has also revealed considerable antioxidant activity, suggesting their potential use as antioxidant agents (Gopi & Dhanaraju, 2020).

Chemical Reactivity and Applications

Cascade Reactions : Studies have demonstrated the efficient cyclization of beta-ketonitriles into indol-2-yl acetamides, showcasing the potential of these compounds in synthetic organic chemistry (Aksenov et al., 2020).

Bioorganic Synthesis : The synthesis and characterization of biologically active indole derivatives with acetamide structures have been a focus of research, indicating their significance in bioorganic chemistry and pharmaceutical applications (Knaack et al., 2001).

Propriétés

IUPAC Name |

2-(5-bromo-3-formylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-8-1-2-10-9(3-8)7(6-15)4-14(10)5-11(13)16/h1-4,6H,5H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOXJCPBJYZPIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2CC(=O)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355521 |

Source

|

| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

CAS RN |

510716-35-5 |

Source

|

| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)